Pralidoxime iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

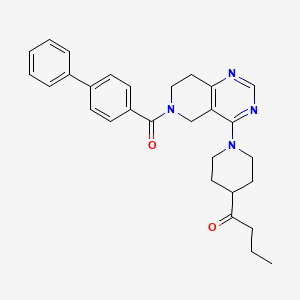

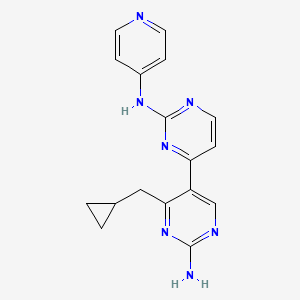

Pralidoxime iodide, also known as 2-PAM, belongs to a family of compounds called oximes that bind to organophosphate-inactivated acetylcholinesterase . It is used to treat organophosphate poisoning in conjunction with atropine and either diazepam or midazolam .

Synthesis Analysis

Pralidoxime, 2-pyridinaldoxime methylchloride, is prepared by treating pyridine-2-carboxaldehyde with hydroxylamine. The resulting pyridine-2-aldoxime is alkylated with methyl iodide, giving pralidoxime as the iodide salt .Molecular Structure Analysis

The molecular formula of this compound is C7H9N2O+ . The molecular weight is 137.1592 g/mol .Chemical Reactions Analysis

This compound reactivates nerve agent-inhibited AChE via direct nucleophilic attack by the oxime moiety on the phosphorus center of the bound nerve agent .Physical And Chemical Properties Analysis

The average mass of this compound is 264.064 Da and the monoisotopic mass is 263.975952 Da .Scientific Research Applications

Ineffectiveness in Reactivating Cholinesterases : Research indicates that Pralidoxime may not effectively reactivate human acetylcholinesterase inhibited by certain organophosphates like Malathion or Malaoxon. In vitro studies using Pralidoxime iodide at high concentrations showed insignificant reactivation of cholinesterases inhibited by these substances (Ganendran & Balabaskaran, 1976).

Esterase-like Activity : this compound has been shown to hydrolyze acetylthiocholine iodide, demonstrating esterase-like activity. This activity was compared with other oximes like obidoxime and diacetylmonoxime, suggesting the need to reevaluate data obtained with acetylthiocholine in studying the effects of oximes (Sakurada et al., 2006).

Medication Methods for Intravenous Drip : A study on different medication methods for intravenous drip of this compound in organic phosphorus intoxication cases found significant differences in complication incidence, time used, and material requirements between intravenous injection and drip methods (Shang Gui-fen, 2003).

High-Dose Regimens in Organophosphate Poisoning : A randomized trial suggested that high-dose regimens of this compound in organophosphate poisoning could lead to lower mortality, less intubation and ventilator support, reduced muscle weakness, and lower pneumonia incidence (Eyer & Buckley, 2006).

Stability and Antidotal Activity : The stability and antidotal activity of Pralidoxime solutions have been evaluated, with findings indicating that Pralidoxime chloride solutions are more stable and potentially more effective for clinical use than iodide solutions (Lehman & Bloch, 1965).

Antidotal Efficacy in Diazinon Poisoning : In a study on goslings poisoned with diazinon, this compound demonstrated effective antidotal properties, suggesting its potential use in specific organophosphorus poisonings (Shlosberg et al., 1976).

Interference in Clinical Laboratory Tests : Pralidoxime salts, particularly the iodide form, can alter the results of some clinical laboratory tests, which is important for clinicians to consider when treating organophosphorus poisoning (Nagase et al., 2013).

Use as an Electrochemical Probe : Pralidoxime chloride has been explored as a universal electrochemical probe for detecting organophosphorus pesticides, demonstrating potential in non-enzymatic inhibition methods for pesticide detection (Zheng et al., 2017).

Mechanism of Action

Target of Action

Pralidoxime iodide primarily targets acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

In cases of organophosphate poisoning, organophosphates bind to one end of the acetylcholinesterase enzyme (the esteric site), thereby blocking its activity . This compound attaches to the other half (the unblocked, anionic site) of the acetylcholinesterase enzyme . It then binds to the organophosphate, causing the organophosphate to change conformation and lose its binding to the acetylcholinesterase enzyme . The conjoined poison/antidote then unbinds from the site, regenerating the fully functional enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By reactivating acetylcholinesterase, this compound allows for the breakdown of accumulated acetylcholine, thereby restoring normal function to neuromuscular junctions .

Pharmacokinetics

This compound is rapidly excreted in urine . The apparent half-life of this compound is about 74 to 77 minutes . The minimum therapeutic concentration of pralidoxime in plasma is 4 μg/mL, which is reached in about 16 minutes after a single injection of 600 mg pralidoxime chloride .

Result of Action

The primary result of this compound’s action is the reactivation of acetylcholinesterase, which has been inactivated by organophosphates . This reactivation allows for the breakdown of accumulated acetylcholine and the resumption of normal neuromuscular function .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Pralidoxime iodide interacts with acetylcholinesterase (AChE), an enzyme that is inactivated by organophosphates . The compound binds to the organophosphate-inactivated AChE, thereby reactivating the enzyme . This interaction is crucial in the biochemical reactions involving this compound.

Cellular Effects

The primary effect of this compound at the cellular level is the reactivation of AChE, which is essential for normal cell function . By reactivating AChE, this compound helps to restore normal cellular processes that are disrupted by organophosphate poisoning .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the organophosphate-inactivated AChE . This binding displaces the phosphate from the serine residue, allowing the enzyme to regain its functionality . This mechanism of action is central to the therapeutic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be rapid but transient . For instance, in a study involving rats, this compound treatment resulted in a rapid complete but transient correction in respiratory toxicity induced by diethylparaoxon .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, in a study involving mice, this compound was found to reverse paraoxon-induced respiratory toxicity at a dosage of 50 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholine, a neurotransmitter . It interacts with AChE, an enzyme that breaks down acetylcholine in the synaptic cleft .

Transport and Distribution

It is known that the compound is able to reach the site of AChE activity, suggesting that it can be transported across cell membranes .

Subcellular Localization

Given its role in reactivating AChE, it is likely that the compound localizes to areas where AChE is present, such as the synaptic cleft .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pralidoxime iodide involves the reaction of Pralidoxime with hydroiodic acid.", "Starting Materials": [ "Pralidoxime", "Hydroiodic acid" ], "Reaction": [ "Pralidoxime is dissolved in water.", "Hydroiodic acid is added to the solution.", "The mixture is stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with water.", "The product is dried under vacuum to obtain Pralidoxime iodide." ] } | |

CAS RN |

94-63-3 |

Molecular Formula |

C7H9IN2O |

Molecular Weight |

264.06 g/mol |

IUPAC Name |

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |

InChI |

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H |

InChI Key |

QNBVYCDYFJUNLO-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N\O.[I-] |

SMILES |

C[N+]1=CC=CC=C1C=NO.[I-] |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

6735-59-7 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Pralidoxime iodide; NSC-7760; NSC 7760; NSC7760 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)